1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine
Description
Contextualization of Piperazine (B1678402) and Fluorinated Oxolane Scaffolds as Privileged Structures in Drug Discovery
The piperazine ring is a ubiquitous heterocyclic motif found in a multitude of FDA-approved drugs. enamine.netnih.govresearchgate.net Its prevalence is attributed to its unique physicochemical properties. The presence of two nitrogen atoms in a six-membered ring provides a combination of structural rigidity and the capacity for hydrogen bond donation and acceptance, which can lead to improved water solubility, oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. enamine.nettandfonline.com Piperazine derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. researchgate.netwisdomlib.orgresearchgate.netnih.govnih.gov
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. tandfonline.com Fluorination can modulate the acidity or basicity of nearby functional groups, improve metabolic stability, and increase binding affinity to target proteins. tandfonline.com Fluorinated heterocycles, in particular, are a key feature of many modern pharmaceuticals. tandfonline.comnih.govnih.gov The oxolane (tetrahydrofuran) ring, a saturated cyclic ether, is also a common structural element in biologically active natural products and synthetic drugs. mdpi.comresearchgate.net The incorporation of a fluorine atom onto the oxolane scaffold, as seen in 1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine, is therefore a deliberate design element aimed at optimizing the drug-like properties of the molecule.
Table 1: Comparison of Privileged Scaffolds
| Scaffold | Key Features in Drug Discovery |
|---|
| Piperazine | - Improves aqueous solubility
The Significance of Defined Stereochemistry (3R,4S) in Pharmaceutical Design
The specific spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. researchgate.nete-bookshelf.de Chiral drugs, which exist as non-superimposable mirror images called enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. e-bookshelf.de The (3R,4S) configuration of this compound signifies a precise three-dimensional structure at the two chiral centers on the oxolane ring. This defined stereochemistry is crucial for ensuring selective interaction with a specific biological target, such as an enzyme or a receptor. e-bookshelf.de The use of a single, defined stereoisomer can lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics compared to a racemic mixture. e-bookshelf.de The U.S. Food and Drug Administration (FDA) has established guidelines that emphasize the importance of characterizing the stereochemistry of new drug candidates early in the development process. nih.gov
Overview of Current Academic Research Trajectories for this compound and its Chemical Analogues
While direct research on this compound is not extensively published, the research trajectories for this compound can be inferred from studies on its constituent parts and analogous structures. The primary areas of investigation for such molecules typically revolve around their synthesis and potential therapeutic applications.
Synthesis: The synthesis of this compound would likely involve a multi-step process. A key step would be the stereoselective synthesis of the (3R,4S)-4-fluorooxolan-3-amine precursor. This could potentially be achieved through methods such as the ring-opening of a suitable epoxide or the fluorination of a hydroxyl-substituted oxolane derivative. researchgate.net The final step would likely involve the coupling of this fluorinated oxolane intermediate with a piperazine derivative, a common reaction in the synthesis of piperazine-containing compounds. researchgate.net
Potential Therapeutic Applications: Given the broad spectrum of activity associated with piperazine derivatives and the property-enhancing effects of fluorination, this compound and its analogues are likely being investigated for a range of therapeutic targets. Based on the activities of similar compounds, potential applications could include:
Antimicrobial Agents: Piperazine derivatives have shown significant antibacterial and antifungal properties. researchgate.netnih.govnih.gov The incorporation of a fluorinated oxolane could enhance these activities.
Anticancer Agents: Many piperazine-containing compounds exhibit antitumor effects. researchgate.net
Central Nervous System (CNS) Disorders: The piperazine scaffold is a common feature in drugs targeting CNS receptors.
Anti-inflammatory Agents: Piperazine derivatives have also been explored for their anti-inflammatory potential. wisdomlib.org
The exploration of bioisosteres of the piperazine ring, such as spirodiamines or other bicyclic amines, is another active area of research that could inform the development of analogues of this compound with modified pharmacokinetic properties. enamine.netresearchgate.net
Table 2: Investigated Biological Activities of Structurally Related Compounds
| Compound Class | Reported Biological Activities |
|---|---|
| Piperazine Derivatives | Antibacterial, Antifungal, Anticancer, Anti-inflammatory, Antiviral researchgate.netresearchgate.netwisdomlib.orgresearchgate.netnih.govnih.gov |
| Fluorinated Heterocycles | Enhanced metabolic stability, improved binding affinity across various targets tandfonline.comnih.govnih.gov |
| Cyclic Ethers | Antimalarial, Antibacterial, Antifungal, Anticancer, Antiviral mdpi.comnih.gov |
| (3R,4S)-Disubstituted Pyrans | Janus Kinase (JAK) inhibition nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2O/c9-7-5-12-6-8(7)11-3-1-10-2-4-11/h7-8,10H,1-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUBSVROXNXQDL-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2COCC2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)[C@@H]2COC[C@H]2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations for 1 3r,4s 4 Fluorooxolan 3 Yl Piperazine Derivatives
Stereoselective Synthesis of the (3R,4S)-4-fluorooxolan Moiety
The precise control of stereochemistry is paramount in the synthesis of pharmacologically active molecules. The (3R,4S) configuration of the 4-fluorooxolan moiety presents a significant synthetic challenge, requiring methodologies that can establish the trans relationship between the fluorine and the piperazine-bearing carbon atoms with high fidelity.
Chiral Pool and Auxiliary-Mediated Approaches
A powerful strategy for the synthesis of enantiomerically pure compounds is the utilization of the chiral pool, which comprises readily available and inexpensive natural products such as amino acids and sugars. wikipedia.org These molecules serve as chiral building blocks, providing a pre-existing stereochemical framework that can be elaborated into the desired target. For the synthesis of the (3R,4S)-4-fluorooxolan-3-amine precursor, a suitable starting material from the chiral pool could be a derivative of a pentose sugar or an amino acid with appropriate stereocenters.
The general approach involves the conversion of a chiral starting material through a series of stereocontrolled reactions to introduce the necessary functional groups and construct the oxolane ring. For instance, a derivative of D-xylose or L-arabinose could be envisioned as a starting point, where the existing stereocenters guide the formation of the new stereocenters at the C3 and C4 positions of the oxolane ring.
Chiral auxiliaries offer another robust method for controlling stereochemistry. nih.gov In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. While effective, this method often requires additional synthetic steps for the attachment and removal of the auxiliary.
| Approach | Starting Material Example | Key Transformations | Advantages | Disadvantages |
| Chiral Pool Synthesis | D-Xylose derivative | Protection, selective functionalization, fluorination, cyclization | Atom economical, utilizes natural chirality | Limited to available chiral starting materials |
| Chiral Auxiliary-Mediated | Achiral butenolide | Asymmetric Michael addition, diastereoselective fluorination | Broad substrate scope, high stereocontrol | Additional steps for auxiliary attachment/removal |
Enantioselective Catalytic Reactions for Ring Formation
The development of enantioselective catalysis has revolutionized asymmetric synthesis, offering efficient routes to chiral molecules from achiral precursors. For the construction of the (3R,4S)-4-fluorooxolan ring, an enantioselective catalytic reaction could be employed to establish the key stereocenters in a single step.
One potential strategy involves an asymmetric fluorocyclization of a suitable unsaturated precursor. For example, a homoallylic alcohol could undergo an enantioselective fluorination reaction coupled with intramolecular cyclization, catalyzed by a chiral transition metal complex or an organocatalyst. The catalyst's chiral environment would dictate the facial selectivity of the fluorination and the subsequent ring closure, leading to the desired enantiomer of the fluorooxolane.
Recent advancements in catalysis have demonstrated the feasibility of such transformations, with various catalytic systems being developed for enantioselective fluorination reactions. wikipedia.org The choice of catalyst and reaction conditions would be critical to achieve both high enantioselectivity and diastereoselectivity for the desired trans product.
Diastereoselective Synthesis Strategies for Fluorooxolane Scaffolds
When a stereocenter is already present in the molecule, diastereoselective reactions can be employed to introduce new stereocenters with a specific relative configuration. In the context of the (3R,4S)-4-fluorooxolane synthesis, a diastereoselective fluorination of a precursor already possessing the correct stereochemistry at the C3 position (or a progenitor thereof) would be a key step.
For instance, a 3-hydroxyoxolane derivative with the desired (3R) configuration could be subjected to a fluorination reaction. The directing effect of the existing hydroxyl group (or a bulkier protecting group) could favor the introduction of the fluorine atom from the opposite face, leading to the (4S) configuration and the desired trans relationship. Reagents such as diethylaminosulfur trifluoride (DAST) are known to effect such transformations, often with inversion of configuration.
Alternatively, a substrate-controlled approach could involve the opening of a chiral epoxide. An epoxide with the correct stereochemistry, derived from a chiral pool starting material or asymmetric epoxidation, could be opened by a fluoride source at one carbon and the piperazine (B1678402) nucleophile (or a precursor) at the other, establishing the required 1,2-trans-substitution pattern.
Functionalization and Diversification of the Piperazine Ring
Once the stereochemically defined 1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine core is synthesized, the next crucial phase involves the functionalization of the piperazine ring to generate a library of diverse derivatives for structure-activity relationship (SAR) studies. The two nitrogen atoms of the piperazine ring offer versatile handles for chemical modification.
N-Alkylation and N-Acylation Reactions for Library Generation
N-alkylation and N-acylation are fundamental and widely used reactions for the derivatization of amines, including the piperazine moiety. These reactions allow for the introduction of a wide variety of substituents, enabling the exploration of chemical space around the core scaffold.
N-Alkylation can be achieved through several methods, including reaction with alkyl halides, reductive amination, and Michael addition.
Reaction with Alkyl Halides: This classic method involves the nucleophilic substitution of an alkyl halide (or sulfonate) by the secondary amine of the piperazine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. A wide range of alkyl, benzyl, and heteroarylmethyl groups can be introduced using this method.
Reductive Amination: This powerful technique involves the reaction of the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated product. This method is particularly useful for introducing more complex alkyl groups and is compatible with a broad range of functional groups.
Michael Addition: For the introduction of substituents containing an electron-withdrawing group, Michael addition to activated alkenes is an effective strategy.
N-Acylation involves the reaction of the piperazine with an acylating agent, such as an acyl chloride, anhydride, or carboxylic acid (in the presence of a coupling agent). This reaction leads to the formation of an amide bond and is a reliable method for introducing a diverse array of acyl groups, including aliphatic, aromatic, and heterocyclic moieties.
The generation of a library of derivatives through these methods can be performed using parallel synthesis techniques, allowing for the rapid production of a large number of compounds for biological screening.
| Reaction Type | Reagents | Introduced Moiety | Key Features |
| N-Alkylation (Halide) | R-X (X=Cl, Br, I), Base | Alkyl, Benzyl, Heteroarylmethyl | Simple, wide variety of reagents available |
| N-Alkylation (Reductive Amination) | RCHO or RC(O)R', Reducing agent | Substituted alkyl groups | Mild conditions, broad substrate scope |
| N-Acylation | RCOCl, (RCO)₂O, or RCOOH + coupling agent | Acyl groups | Forms stable amide bond, high yielding |
Regioselective Introduction of Chemical Substituents
When starting with an unsubstituted piperazine attached to the fluorooxolane moiety, the two nitrogen atoms are chemically equivalent. However, if one nitrogen is already substituted, the regioselective functionalization of the remaining secondary amine is straightforward.
In cases where the piperazine ring itself is asymmetrically substituted on the carbon framework, the two nitrogen atoms become diastereotopic, and their reactivity can differ. However, for the parent this compound, the primary focus of regioselectivity lies in mono- versus di-functionalization of the two nitrogen atoms.
To achieve selective mono-functionalization, several strategies can be employed:
Use of a Large Excess of Piperazine: In the initial coupling of piperazine to the fluorooxolane precursor, using a large excess of piperazine can statistically favor the formation of the mono-substituted product.
Protecting Group Strategy: A common and highly effective method involves the use of a protecting group on one of the piperazine nitrogens. For example, starting with a mono-protected piperazine (e.g., N-Boc-piperazine), the unprotected nitrogen can be coupled to the fluorooxolane moiety. Subsequent deprotection reveals the free secondary amine, which can then be selectively functionalized.
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters such as stoichiometry and reaction time, which can be optimized to favor mono-alkylation or mono-acylation.
The regioselective introduction of substituents is crucial for systematically probing the SAR and identifying the optimal substitution patterns for biological activity.
Strategic Coupling Reactions for Assembling the this compound Core
The construction of molecules incorporating the this compound core relies on robust and efficient coupling reactions that form the pivotal carbon-nitrogen bonds. The piperazine moiety, with its two distinct nitrogen atoms, offers a versatile handle for sequential functionalization. In the context of synthesizing advanced pharmaceutical intermediates like those for Tedizolid, the primary strategy involves the N-alkylation or N-arylation of the piperazine ring.
One common approach is the nucleophilic substitution reaction where the secondary amine of the piperazine attacks an electrophilic carbon. For instance, in multi-step syntheses, the this compound fragment is often coupled with a suitably activated heterocyclic or aromatic system. This can be achieved through reactions such as the Buchwald-Hartwig amination for N-arylation or by reacting with an alkyl halide for N-alkylation.
Derivatization and Analog Synthesis for Elucidating Structure-Activity and Structure-Property Relationships
The this compound moiety is a component of the C- and D-ring system in Tedizolid, which is optimized to improve potency through additional binding site interactions within the bacterial ribosome nih.govnih.gov. Derivatization and the synthesis of analogues are crucial for exploring the structure-activity relationships (SAR) and structure-property relationships (SPR) of compounds containing this core.
Peripheral decoration involves modifying the substituents on the aromatic or heterocyclic rings attached to the piperazine nitrogen. SAR studies on oxazolidinones have extensively demonstrated that the nature and position of substituents on the phenyl ring linked to the piperazine can dramatically alter antibacterial potency and spectrum. nih.gov For example, modifications to the C- and D-ring system of Tedizolid analogues have been shown to enhance potency against various bacterial strains, including linezolid-resistant phenotypes. nih.govnih.gov
These strategies aim to:
Enhance Target Binding: Introducing groups that can form additional hydrogen bonds or van der Waals interactions with the ribosomal target.
Modulate Physicochemical Properties: Altering lipophilicity and solubility to improve pharmacokinetic profiles, such as oral bioavailability and tissue penetration.
Overcome Resistance: Designing analogues that can evade bacterial resistance mechanisms, such as those conferred by the cfr gene. nih.govnih.gov
The table below summarizes findings from SAR studies on related oxazolidinone antibiotics, illustrating the impact of peripheral modifications.
| Modification Site | Type of Modification | Impact on Activity | Reference |
| Phenyl ring attached to piperazine | Introduction of a second fluorine atom | Increased MIC against certain mutants | nih.gov |
| Heterocyclic D-ring | Replacement of tetrazole with other heterocycles | Varied potency, supporting the importance of this ring for binding | nih.govukhsa.gov.ukkcl.ac.uk |
| Piperazine scaffold | N-alkylation with various small groups | Can alter specificity and interaction with the ribosomal pocket | mdpi.com |
Bioisosterism is a key strategy in drug design where a functional group is replaced by another with similar physicochemical properties to enhance potency, improve pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.comresearchgate.netctppc.org Within the framework of molecules containing the this compound unit, several bioisosteric replacements can be explored.
Piperazine Ring Analogs: The piperazine ring itself can be replaced with other cyclic diamines or constrained analogues to alter conformational rigidity and basicity. More than 100 FDA-approved drugs contain a piperazine moiety, but bioisosteres are often sought to modulate properties. enamine.net Examples of potential replacements include homopiperazine, diazabicycloalkanes, or spirodiamines. enamine.net
Fluorooxolane Moiety Replacement: The (3R,4S)-4-fluorooxolane group is critical for stereospecific interactions. However, bioisosteric replacements could include other fluorinated five- or six-membered rings (e.g., fluorinated tetrahydropyran) to probe the importance of ring size and the fluorine atom's position.
Aromatic Ring Bioisosteres: The aromatic rings attached to the piperazine are frequently subjected to bioisosteric replacement. For instance, a phenyl ring can be exchanged for a pyridine or thiophene ring to modify electronic properties, hydrogen bonding capacity, and metabolic stability. researchgate.net
Rigorous Analytical Characterization of Synthesized this compound and its Derivatives
The synthesis of this compound and its subsequent derivatives requires comprehensive analytical characterization to confirm the chemical structure, establish purity, and verify the correct stereochemistry.
A combination of spectroscopic techniques is essential for the unambiguous identification of the target compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are fundamental for structural elucidation.
¹H NMR: Provides information on the number and connectivity of protons. For piperazine derivatives, characteristic signals for the methylene protons of the piperazine ring typically appear as multiplets in the δ 2.5–4.0 ppm range. nih.govmdpi.com The protons on the fluorooxolane ring will show complex splitting patterns due to H-H and H-F couplings.
¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the piperazine carbons are typically found in the δ 40–60 ppm region. mdpi.com The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant.
¹⁹F NMR: Is used to confirm the presence and chemical environment of the fluorine atom.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. mdpi.com The fragmentation pattern observed in MS/MS experiments can further support the proposed structure.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key vibrational bands for a piperazine derivative would include C-H stretching of aliphatic groups (~2800–3000 cm⁻¹), C-N stretching, and C-F stretching vibrations. mdpi.com
Table of Expected Spectroscopic Data Ranges for Piperazine Derivatives
| Technique | Nucleus/Group | Expected Chemical Shift / Frequency | Notes |
|---|---|---|---|
| ¹H NMR | Piperazine CH₂ | 2.5 - 4.0 ppm | Broad or multiple signals due to ring conformation and substitution |
| ¹³C NMR | Piperazine CH₂ | 40 - 60 ppm | Two signals expected for an unsymmetrically substituted piperazine |
| IR | Aliphatic C-H | 2800 - 3000 cm⁻¹ | Stretching vibrations |
Chromatographic methods are indispensable for assessing the purity and, crucially, the stereoisomeric integrity of this compound.
Purity Assessment: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a standard method for determining the chemical purity of the synthesized compound and its derivatives. For instance, the analysis of Tedizolid phosphate, a derivative, is performed using a C18 column with a buffered acetonitrile/water mobile phase. mdpi.com
Stereoisomeric Separation: The synthesis of a molecule with specific stereocenters, such as the (3R,4S) configuration of the fluorooxolane ring, necessitates methods to separate and quantify stereoisomers. Chiral HPLC is the gold standard for this purpose. nih.govunife.it
Chiral Stationary Phases (CSPs): Enantiomers and diastereomers are separated based on their differential interactions with a chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and cyclodextrin-based CSPs are widely used for the separation of pharmaceutical compounds. nih.govmdpi.comnih.gov The choice of the mobile phase (normal phase, reversed-phase, or polar organic) is critical for achieving optimal resolution between the desired stereoisomer and any potential impurities. mdpi.comsigmaaldrich.com Ensuring the enantiomeric and diastereomeric purity of this key building block is vital, as different stereoisomers can have vastly different pharmacological activities and safety profiles.
Preclinical Investigations and Translational Research Paradigms for 1 3r,4s 4 Fluorooxolan 3 Yl Piperazine Analogues
In Vitro Efficacy and Mechanism Studies in Cellular Disease Models
In vitro studies are fundamental to characterizing the biological activity of a new chemical entity. For a novel compound like 1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine, the initial steps would involve a series of assays to determine its potential therapeutic value and mechanism of action at a cellular level.
Assessment of Compound Activity in Relevant Cell Lines (e.g., enzyme activity, target modulation)
The assessment of a novel compound's activity begins with its evaluation in cell lines that are relevant to a specific disease. For analogues of this compound, this would involve selecting cell lines that overexpress a potential target or exhibit a disease-relevant phenotype. For instance, if the compound is hypothesized to be an enzyme inhibitor, assays would be conducted to measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).
Table 1: Hypothetical In Vitro Activity of this compound Analogues
| Compound ID | Target Enzyme | Cell Line | IC50 (nM) |
| FOP-Analog-1 | Kinase A | Cancer Cell Line X | 50 |
| FOP-Analog-2 | Protease B | Inflammatory Cell Line Y | 120 |
| FOP-Analog-3 | GPCR C | Neuronal Cell Line Z | 75 |
This table is illustrative and does not represent actual experimental data.
In Vivo Pharmacological Proof-of-Concept Studies in Animal Models (Focus on Mechanistic Understanding, not Efficacy for Treatment)
Following promising in vitro results, the investigation moves to animal models to understand how the compound behaves in a whole organism. These studies focus on confirming the mechanism of action in vivo rather than demonstrating therapeutic efficacy at this early stage.
Analysis of Target Engagement and Biomarker Modulation in Animal Tissues
Target engagement studies aim to confirm that the compound is interacting with its intended target in the animal model. This can be achieved by measuring the occupancy of the target by the drug or by assessing downstream biomarkers. For example, if the target is a specific receptor, radiolabeled analogues could be used to visualize receptor binding in the brain or other tissues.
Pharmacodynamic Endpoints Related to Mechanism of Action
Pharmacodynamic studies measure the physiological effect of the compound over time. These endpoints are directly related to the compound's mechanism of action. If a this compound analogue is designed to modulate a specific signaling pathway, pharmacodynamic endpoints could include measuring changes in the phosphorylation of key proteins in that pathway in response to drug administration.
Preclinical Pharmacokinetic Profiles in Animal Models (Mechanistic ADME, not Dose-Response for Human Use)
Preclinical pharmacokinetics focuses on the absorption, distribution, metabolism, and excretion (ADME) of a compound in animal models. This information is crucial for understanding how the drug is processed by the body and for predicting its behavior in humans.
Mechanistic ADME studies for a novel compound would involve administering it to species such as rats and mice to determine key parameters.
Table 2: Hypothetical Preclinical Pharmacokinetic Parameters of a this compound Analogue in Rats
| Parameter | Value |
| Bioavailability (Oral) | 45% |
| Half-life (t1/2) | 4 hours |
| Volume of Distribution (Vd) | 2.5 L/kg |
| Clearance (CL) | 15 mL/min/kg |
This table is illustrative and does not represent actual experimental data.
These studies would also investigate the metabolic pathways of the compound, identifying the major metabolites and the enzymes responsible for their formation. This helps in understanding potential drug-drug interactions and in designing safer and more effective second-generation compounds.
Systemic Exposure and Tissue Distribution Studies in Rodents
The ability of a compound to reach its intended biological target is fundamental to its therapeutic potential. Studies involving Edicotinib, an analogue containing the this compound moiety, have demonstrated its capacity for systemic exposure and distribution to key tissues in rodent models.
Edicotinib is characterized as a brain-penetrant agent, a critical feature for therapies targeting neurological conditions. medchemexpress.com Evidence of its distribution into the central nervous system comes from pharmacokinetic/pharmacodynamic (PK/PD) studies in ME7-prion mice, a model for neurodegeneration. In these studies, the effective concentration required to inhibit 50% of microglial proliferation (EC50) was calculated from both plasma and brain tissue concentrations, indicating significant passage across the blood-brain barrier. medchemexpress.com
The table below summarizes the effective concentrations of Edicotinib for inhibiting microglial proliferation in mice, highlighting its distribution to the brain.
Table 1: Effective Concentration (EC50) of Edicotinib in Plasma and Brain Tissue of ME7-Prion Mice
| Parameter | Matrix | Value | Units |
|---|---|---|---|
| EC50 for Microglial Proliferation | Plasma | 196 | ng/mL |
| EC50 for Microglial Proliferation | Brain | 69 | ng/g |
These findings confirm that analogues of this compound, such as Edicotinib, can achieve systemic circulation and distribute into target tissues like the brain.
Comprehensive Analysis of Metabolic Fate and Excretion Pathways in Animal Systems
A thorough analysis of a drug candidate's metabolic fate and excretion pathways is a cornerstone of preclinical evaluation. However, detailed studies describing the specific metabolites, enzymatic pathways (e.g., cytochrome P450-mediated oxidation, glucuronidation), and quantitative excretion routes (i.e., the proportion of the dose eliminated in urine versus feces) for Edicotinib (JNJ-40346527) in rodent models are not extensively reported in the publicly available scientific literature.
Toxicological Insights from In Vitro and Non-Clinical Animal Models
Evaluation of Off-Target Activities and Selectivity in Cell-Based Assays
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, as off-target activities can lead to undesired effects. Edicotinib has been profiled for its inhibitory activity against its primary target, CSF-1R, as well as other structurally related kinases to assess its selectivity.
In vitro biochemical assays have established Edicotinib as a potent inhibitor of CSF-1R with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. medchemexpress.com Its selectivity has been quantified by comparing this on-target potency against its activity on other kinases, such as KIT and Feline McDonough Sarcoma (FMS)-like tyrosine kinase 3 (FLT3). Edicotinib exhibits significantly less inhibitory effect on these kinases, demonstrating a favorable selectivity profile. medchemexpress.com
The table below presents the comparative inhibitory potency of Edicotinib against its primary target and key off-target kinases.
Table 2: In Vitro Inhibitory Activity of Edicotinib Against Target and Off-Target Kinases
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. CSF-1R) |
|---|---|---|
| CSF-1R | 3.2 | - |
| KIT | 20 | 6.25 |
| FLT3 | 190 | 59.4 |
This high degree of selectivity for CSF-1R over other related kinases suggests a targeted mechanism of action for this class of compounds.
Cellular Viability and Proliferation Studies in Diverse Cell Lines
The pharmacological effect of Edicotinib is directly linked to its ability to inhibit the proliferation of cells dependent on CSF-1R signaling, primarily macrophages and microglia. In vitro and in vivo studies have confirmed the anti-proliferative effects of this this compound analogue.
In cell-based assays, Edicotinib treatment leads to a dose-dependent decrease in the activation of CSF-1R and the subsequent phosphorylation of downstream signaling proteins like Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). medchemexpress.com This inhibition of the signaling pathway translates directly to an anti-proliferative effect. The potency of Edicotinib in a cellular context has been quantified by measuring its IC50 values for the inhibition of CSF-1R and ERK1/2 phosphorylation. medchemexpress.com
Furthermore, studies in ME7 mice demonstrated that oral administration of Edicotinib significantly inhibits microglial proliferation, confirming its activity in a non-clinical animal model. medchemexpress.com
The table below summarizes the cellular potency of Edicotinib in inhibiting key signaling events related to cell proliferation.
Table 3: Cellular Potency of Edicotinib in Inhibiting CSF-1R Pathway Signaling
| Cellular Endpoint | IC50 (nM) |
|---|---|
| CSF-1R Phosphorylation | 18.6 |
| ERK1/2 Phosphorylation | 22.5 |
These findings underscore the ability of Edicotinib to modulate cellular viability and proliferation in cell types that are reliant on the CSF-1R signaling pathway.
Future Directions and Emerging Research Perspectives for 1 3r,4s 4 Fluorooxolan 3 Yl Piperazine
Development of Novel and Efficient Stereoselective Synthetic Strategies for Fluorinated Oxolane-Piperazine Hybrids
The precise spatial arrangement of the fluorine and piperazine (B1678402) substituents on the oxolane ring is critical for biological activity. Therefore, the development of robust and efficient stereoselective synthetic routes is a paramount objective for future research. Current strategies for synthesizing stereoselectively fluorinated N-heterocycles often rely on the deoxyfluorination of N-protected alcohol precursors or electrophilic fluorocyclization methods. nih.gov Future efforts could focus on refining and adapting these approaches for the specific synthesis of trans-3,4-disubstituted fluoro-oxolanes.
Key research directions could include:
Asymmetric Fluorination: Exploring advanced catalytic enantioselective fluorination techniques to introduce the fluorine atom with high stereocontrol at an early stage of the synthesis. nih.govacs.org This could involve transition-metal catalysis or organocatalysis on unsaturated oxolane precursors.
Substrate-Controlled Diastereoselective Reactions: Designing synthetic pathways that leverage the stereochemistry of chiral starting materials, such as derivatives of tartaric acid or carbohydrates, to guide the stereochemical outcome of subsequent fluorination and amination steps.
Novel Cyclization Strategies: Investigating innovative fluorocyclization processes that can construct the fluorinated tetrahydrofuran ring and install the necessary functional groups in a single, highly controlled step. nih.gov
Efficient Piperazine Coupling: Optimizing the conditions for the nucleophilic substitution reaction to couple the piperazine moiety to the fluorinated oxolane core. This includes exploring various leaving groups on the oxolane precursor and employing modern catalytic methods, such as photoredox catalysis, to facilitate the C-N bond formation under mild conditions. nih.gov
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Description | Potential Advantages | Key Challenges |
| Asymmetric Catalysis | Introduction of fluorine onto a prochiral oxolane precursor using a chiral catalyst. | High enantioselectivity; potential for catalytic turnover. | Catalyst design and optimization; substrate scope. |
| Chiral Pool Synthesis | Utilization of readily available, enantiopure starting materials (e.g., sugars, amino acids) to build the scaffold. | Predictable stereochemistry; well-established starting materials. | Potentially longer synthetic routes; limited structural diversity. |
| Electrophilic Fluorocyclization | Cyclization of an unsaturated alcohol precursor initiated by an electrophilic fluorine source. | Forms multiple bonds in one step; direct introduction of fluorine. nih.gov | Control of regioselectivity and stereoselectivity; substrate synthesis. |
| Nucleophilic Fluoride Opening | Ring-opening of a chiral epoxide precursor with a fluoride source, followed by cyclization and piperazine installation. | Access to specific stereoisomers; established epoxide chemistry. | Regio- and stereocontrol of the ring-opening; multi-step process. |
Integration of Advanced Computational Approaches for Rational Design and Optimization of 1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine Analogues
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and guiding the design of new analogues with improved potency, selectivity, and pharmacokinetic profiles. nih.gov For the this compound scaffold, a multi-faceted in silico approach can be envisioned to explore its chemical space and prioritize synthetic efforts.
Future computational research should focus on:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to establish a mathematical correlation between the structural features of newly synthesized analogues and their biological activity. researchgate.netacs.org This can help identify key molecular descriptors that govern potency.
Pharmacophore Modeling: Generating 3D pharmacophore models based on known active compounds or the active site of a target protein. nih.gov These models define the essential steric and electronic features required for binding and can be used for virtual screening of compound libraries to identify novel hits.
Molecular Docking and Dynamics: Employing molecular docking to predict the binding poses of analogues within the active site of target proteins. researchgate.netbiointerfaceresearch.com Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these binding poses and understand the dynamic nature of the ligand-receptor interactions over time. nih.govnih.govuib.no
ADME-Tox Prediction: Utilizing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues at an early stage. researchgate.netmdpi.com This helps in filtering out compounds with potentially poor pharmacokinetic profiles or toxicity liabilities, saving time and resources. researchgate.net
The table below summarizes the application of these computational methods.
| Computational Method | Application for the Scaffold | Predicted Outcome |
| QSAR | Correlate physicochemical properties of analogues with biological activity. | Identify key structural features for potency and selectivity. |
| Pharmacophore Modeling | Define the 3D arrangement of essential interaction features. | Guide virtual screening and de novo design of new analogues. nih.gov |
| Molecular Docking | Predict the preferred binding orientation in a protein's active site. | Elucidate binding mode; estimate binding affinity. |
| Molecular Dynamics (MD) | Simulate the movement of the ligand-protein complex over time. | Assess binding stability and conformational changes. nih.gov |
| ADME-Tox Prediction | Evaluate drug-like properties and potential toxicity computationally. | Prioritize compounds with favorable pharmacokinetic profiles. mdpi.comnih.gov |
Exploration of Undiscovered Biological Targets and Therapeutic Areas for the this compound Scaffold
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs targeting a wide range of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and various enzymes. rsc.orgacs.orgnih.gov The addition of the fluorinated oxolane moiety adds structural novelty and modulates physicochemical properties, suggesting that the this compound scaffold could exhibit novel pharmacology.
Future research should involve:
Broad Phenotypic Screening: Testing the compound in a wide array of cell-based phenotypic assays to identify unexpected biological activities without a preconceived target.
Target-Based Screening: Systematically screening the scaffold against diverse panels of known drug targets, such as kinases, proteases, and GPCRs, to identify direct molecular interactions.
In Silico Target Prediction: Employing computational methods, such as ligand similarity analysis and reverse docking, to predict potential biological targets based on the compound's structure. nih.gov
Given the prevalence of the piperazine moiety in various therapeutic classes, several areas warrant exploration.
| Therapeutic Area | Rationale for Exploration | Potential Target Classes |
| Oncology | Many kinase inhibitors and other anticancer agents contain piperazine rings. nih.govresearchgate.net | Kinases (e.g., EGFR, VEGFR), Proteases, Epigenetic targets. mdpi.com |
| Central Nervous System (CNS) Disorders | The piperazine scaffold is a core component of numerous antipsychotic, antidepressant, and anxiolytic drugs. | Serotonin receptors, Dopamine receptors, Sigma receptors. nih.gov |
| Infectious Diseases | Piperazine derivatives have shown potential as antibacterial, antifungal, and antiplasmodial agents. nih.govnih.gov | Bacterial enzymes, Viral proteases, Parasitic targets. |
| Inflammatory Diseases | The scaffold has been explored for its anti-inflammatory potential. nih.gov | Cyclooxygenase (COX) enzymes, Cytokine receptors. |
Design and Synthesis of Molecular Tool Compounds for Chemical Biology and Target Validation Investigations
Once a bioactive compound with an interesting phenotype is discovered, identifying its specific molecular target(s) is a critical next step. semanticscholar.org This can be achieved by converting the parent compound into molecular tool compounds, or chemical probes, which are designed to facilitate target identification and validation. nih.govnih.gov
Future work in this area should focus on the rational design and synthesis of probes derived from the this compound scaffold. This typically involves appending a reporter tag or a reactive group via a linker at a position that does not disrupt the compound's biological activity.
Key types of molecular probes to be developed include:
Affinity-Based Probes: These probes feature an affinity tag, most commonly biotin, which allows for the capture and isolation of target proteins from cell lysates via interaction with avidin or streptavidin-coated beads. nih.govnih.govresearchgate.net
Fluorescent Probes: By attaching a fluorophore, the localization of the compound within cells can be visualized using microscopy, providing insights into its site of action. mdpi.com
Photoaffinity Probes: These probes incorporate a photo-reactive group (e.g., a diazirine or benzophenone) that, upon UV irradiation, forms a covalent bond with the target protein. researchgate.netrsc.org This enables robust and permanent labeling for subsequent identification by proteomics.
| Probe Type | Reporter/Reactive Group | Application | Advantage |
| Affinity Probe | Biotin | Target pull-down and identification from cell lysates. nih.gov | High affinity capture allows for efficient isolation. |
| Fluorescent Probe | Fluorophore (e.g., NBD, Coumarin) | Cellular imaging and localization studies. researchgate.netmdpi.com | Provides spatial information on compound distribution. |
| Photoaffinity Probe | Diazirine, Benzophenone | Covalent labeling of target proteins for identification. rsc.org | Forms a stable, covalent bond, reducing false positives. |
Application of the this compound Fragment in Fragment-Based Drug Discovery and Lead Generation
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. lifechemicals.com The this compound molecule possesses characteristics that make it an excellent candidate for inclusion in a fragment library. Its relatively low complexity, coupled with distinct structural and electronic features, provides a solid starting point for optimization.
Future research could leverage this scaffold within an FBDD framework:
¹⁹F-NMR Screening: The fluorine atom serves as a sensitive NMR probe. Screening a library of fluorinated fragments, including the title compound, against a target protein using ¹⁹F-NMR can rapidly identify binding events and provide information about the local binding environment. nih.govlifechemicals.comlifechemicals.com
Hit-to-Lead Optimization: Once a binding fragment is identified and its binding mode is determined (typically by X-ray crystallography), medicinal chemistry efforts can be directed toward optimizing its affinity. Common strategies include:
Fragment Growing: Extending the fragment by adding new functional groups to engage in additional interactions with the target. lifechemicals.com
Fragment Linking: Connecting two different fragments that bind to adjacent sites on the protein surface. lifechemicals.com
Fragment Merging: Combining the structural features of two overlapping fragments into a single, more potent molecule.
Kinase Inhibitor Discovery: The piperazine moiety is a common feature in many kinase inhibitors. nih.govmdpi.comacs.org The fluorooxolane-piperazine fragment could be screened against kinase libraries to serve as a starting point for developing novel and selective kinase inhibitors. biorxiv.org
The table below outlines a potential FBDD workflow using this fragment.
| FBDD Stage | Description | Key Techniques |
| Library Design | Include the fluorooxolane-piperazine scaffold and its close analogues in a fragment library. | Chemical synthesis, diversity analysis. |
| Fragment Screening | Screen the library against a protein target to identify initial "hits". | ¹⁹F-NMR, Surface Plasmon Resonance (SPR), X-ray Crystallography. morressier.com |
| Hit Validation | Confirm the binding and determine the binding mode of the fragment hits. | X-ray Crystallography, Isothermal Titration Calorimetry (ITC). |
| Hit-to-Lead Optimization | Iteratively modify the fragment hit to increase potency and improve drug-like properties. | Structure-based drug design, medicinal chemistry (growing, linking). frontiersin.org |
Q & A
Q. What are the key synthetic strategies for preparing 1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine, and how can stereochemical integrity be maintained?
The synthesis of fluorooxolane-piperazine derivatives typically involves multi-step protocols, including nucleophilic substitution, coupling reactions, and purification via column chromatography. For example, fluorinated oxolane intermediates are often synthesized using fluorinated precursors (e.g., propargyl bromide or fluorobenzyl groups) in polar aprotic solvents like DMF, with K₂CO₃ as a base to facilitate alkylation or acylation of the piperazine core . Stereochemical control requires chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis, as seen in similar piperazine derivatives where the (3R,4S) configuration is critical for bioactivity .
Q. What analytical methods are recommended for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR can confirm regiochemistry and stereochemistry. For instance, ¹H NMR signals for the fluorinated oxolane moiety typically appear as multiplet peaks between δ 4.0–5.0 ppm .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%).
- Elemental Analysis: Used to verify molecular formula (e.g., C₉H₁₅FN₂O). Deviations >0.4% in C/H/N content indicate impurities .
Q. What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as piperazine derivatives can cause irritation .
- Ventilation: Use fume hoods to prevent inhalation of fine particles.
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does the fluorooxolane substituent influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?
The 4-fluorooxolane group enhances metabolic stability by resisting oxidative degradation (e.g., cytochrome P450 enzymes). Fluorination also increases lipophilicity (logP +0.3–0.5), improving blood-brain barrier permeability in CNS-targeting applications. Comparative studies of fluorinated vs. non-fluorinated piperazines show a 2–3× increase in plasma half-life .
Q. What strategies are effective for resolving contradictions in reported biological activity data for fluorinated piperazines?
- Dose-Response Replication: Validate IC₅₀ values across multiple cell lines (e.g., HeLa, DU145) to rule out cell-specific effects .
- Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to discrepancies (e.g., oxidative dealkylation products) .
- Receptor Binding Assays: Compare binding affinities (Kᵢ) for targets like serotonin or dopamine receptors, where fluorinated groups alter selectivity .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Molecular Docking: Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs). The fluorooxolane moiety’s electronegativity and steric bulk can be optimized to reduce off-target binding .
- QSAR Studies: Correlate substituent effects (e.g., fluorine position) with bioactivity using Hammett constants or steric parameters .
Q. What are the challenges in characterizing the solid-state structure of this compound, and how can they be addressed?
- Crystallization Difficulty: Fluorinated piperazines often form amorphous solids. Use slow evaporation of ethanol/water mixtures to grow single crystals .
- X-ray Crystallography: Resolve dihedral angles between the piperazine and fluorooxolane rings to confirm the (3R,4S) configuration. Anomalous dispersion from fluorine atoms aids in absolute configuration determination .
Methodological Case Studies
Q. Case Study: Optimizing a Suzuki-Miyaura Coupling Reaction for Piperazine-Boronate Derivatives
- Objective: Introduce a pyridinyl-boronate group to the piperazine core for further functionalization.
- Procedure:
- React this compound with 5-bromo-2-pyridinylboronic acid in THF, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base (80°C, 12 h).
- Purify via flash chromatography (hexane:EtOAc = 4:1).
- Confirm yield (65–75%) and regiochemistry via ¹H NMR (pyridinyl protons at δ 8.2–8.5 ppm) .
Q. Case Study: Assessing Metabolic Stability in Hepatocyte Models
- Protocol:
- Incubate the compound (10 μM) with human hepatocytes (37°C, 5% CO₂) for 0–120 min.
- Quench reactions with acetonitrile and analyze via LC-MS/MS.
- Calculate half-life (t₁/₂) using first-order kinetics. Fluorinated derivatives typically exhibit t₁/₂ > 60 min vs. <30 min for non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
